molecular formula C27H19N3 B11958732 N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline CAS No. 202131-14-4

N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline

Cat. No.: B11958732
CAS No.: 202131-14-4
M. Wt: 385.5 g/mol
InChI Key: FEHMVYCMCCHJNH-UHFFFAOYSA-N
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Description

N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline: is an organic compound that features both anthracene and azobenzene moieties. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of anthracene with the photochromic properties of azobenzene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline typically involves a multi-step process:

    Formation of the Anthrylmethylene Intermediate: This step involves the reaction of anthracene with a suitable aldehyde to form the anthrylmethylene intermediate.

    Diazotization and Coupling: The intermediate is then subjected to diazotization, followed by coupling with aniline to form the final product.

The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.

Scientific Research Applications

N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline has several applications in scientific research:

    Chemistry: Used as a probe in photophysical studies due to its unique fluorescence properties.

    Biology: Investigated for its potential use in biological imaging and as a photoswitchable molecule.

    Medicine: Explored for its potential in drug delivery systems, where its photoresponsive properties can be utilized.

    Industry: Used in the development of advanced materials, such as photoresponsive polymers and molecular switches.

Mechanism of Action

The mechanism by which N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline exerts its effects is primarily through its photoresponsive properties. The compound can undergo reversible photoisomerization, where exposure to light causes a change in its molecular structure. This property is exploited in various applications, such as molecular switches and sensors.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Shares the photoisomerization property but lacks the anthracene moiety.

    Anthracene: Known for its fluorescence but does not have the photochromic properties of azobenzene.

    N-(9-anthrylmethylene)aniline: Similar structure but without the azobenzene group.

Uniqueness

N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline is unique because it combines the properties of both anthracene and azobenzene, making it a versatile compound for various applications in photophysics and material science.

Properties

CAS No.

202131-14-4

Molecular Formula

C27H19N3

Molecular Weight

385.5 g/mol

IUPAC Name

1-anthracen-9-yl-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C27H19N3/c1-2-10-23(11-3-1)29-30-24-16-14-22(15-17-24)28-19-27-25-12-6-4-8-20(25)18-21-9-5-7-13-26(21)27/h1-19H

InChI Key

FEHMVYCMCCHJNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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